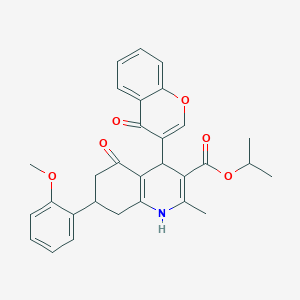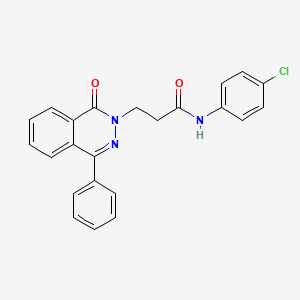![molecular formula C20H31N3O B11589981 8-butyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11589981.png)
8-butyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex heterocyclic compound It features a pyrano[3,4-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic synthesis. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For example, starting materials such as substituted pyridines and pyrans can be reacted with suitable amines and nitriles under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Butyl-3,3-dimethyl-6-(1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 8-Butyl-5-cyano-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-7-ium
Uniqueness
8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H31N3O |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
8-butyl-3,3-dimethyl-6-(pentylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H31N3O/c1-5-7-9-11-22-19-16(13-21)15-12-20(3,4)24-14-17(15)18(23-19)10-8-6-2/h5-12,14H2,1-4H3,(H,22,23) |
Clé InChI |
BNNZRYYJMKZUGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)CCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B11589905.png)
![N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B11589918.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11589921.png)

![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11589940.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11589956.png)
![methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11589957.png)
![N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11589965.png)
![2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11589971.png)
![[2-(3-Methylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11589973.png)

![2-(5-Methylfuran-2-yl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11589979.png)
![Methyl 6-acetyl-7-(4-tert-butylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11589996.png)
